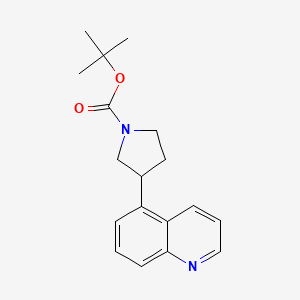
5-(1-Boc-3-pyrrolidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
The synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline can be achieved through several routes. One common method involves the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) . Another approach is the alkylation of 3-aminoquinoline with 1,4-dibromobutane . These methods typically require specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
5-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides using peracids.
Reduction: The compound can be reduced using reducing agents like LiAlH4 to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include pivaloyl chloride, triethylamine, and nitrobenzenes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the function of essential enzymes in pathogens . As an antitumor agent, it could interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(1-Boc-3-pyrrolidinyl)quinoline can be compared with other quinoline derivatives, such as:
3-(1-pyrrolidinyl)quinoline: This compound also contains a pyrrolidinyl group but lacks the Boc protection.
Quinoline 1-oxides: These are oxidized forms of quinoline and have different chemical properties and applications.
The uniqueness of this compound lies in its Boc-protected pyrrolidinyl group, which can provide stability and influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl 3-quinolin-5-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-6-4-8-16-15(14)7-5-10-19-16/h4-8,10,13H,9,11-12H2,1-3H3 |
InChI Key |
DFEATKYAJKIZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



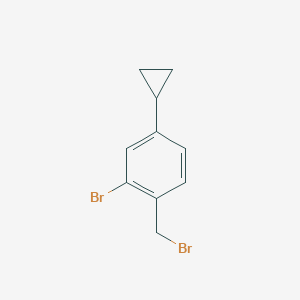
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
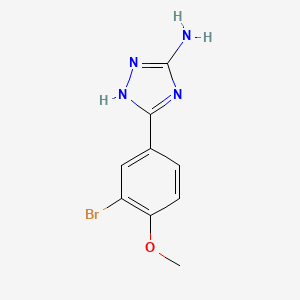
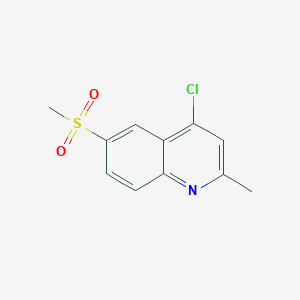
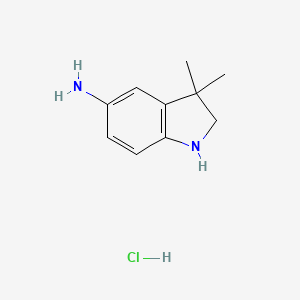
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)


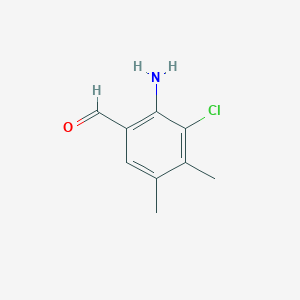
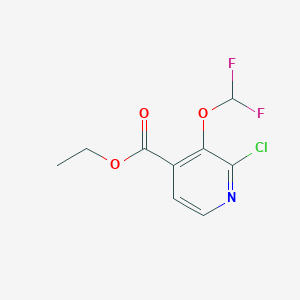
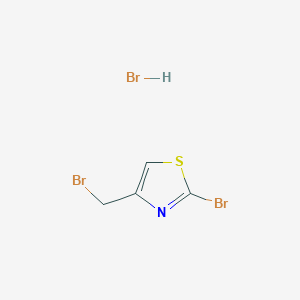
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
